(2-Methylazetidin-2-yl)methanol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-methylazetidin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(4-7)2-3-6-5;/h6-7H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOOOKVEKVXDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylazetidin 2 Yl Methanol Hydrochloride and Its Advanced Derivatives
Strategies for Azetidine (B1206935) Ring Construction Featuring the (2-Methylazetidin-2-yl) Core
The construction of the strained azetidine ring requires specialized synthetic approaches that can be broadly categorized into several key strategies. rsc.org These methods include the formation of the ring through intramolecular cyclization, rearrangement of other cyclic systems, cycloaddition reactions, and reductive processes. magtech.com.cn The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final azetidine product. For the (2-methylazetidin-2-yl) core, methods that allow for the controlled introduction of a quaternary center at the C2 position are of particular interest.
One of the most fundamental and widely used methods for constructing azetidine rings is through intramolecular cyclization, which involves the formation of a carbon-nitrogen bond. magtech.com.cn This is typically achieved via nucleophilic substitution where a nitrogen atom displaces a leaving group from a γ-position within the same molecule. clockss.org Precursors such as γ-haloamines or γ-amino alcohols with an activated hydroxyl group are common substrates for this transformation. clockss.org For the synthesis of 2-substituted azetidines, the starting material must contain the desired substituent at the appropriate position on the acyclic backbone. For instance, the cyclization of N-trityl-2-amino-4-bromobutanoate derivatives has been demonstrated as a viable pathway to functionalized azetidines. researchgate.net The use of a strong, non-nucleophilic base is often required to facilitate the deprotonation of the amine without competing side reactions. rsc.org
Interactive Table: Examples of Intramolecular Cyclization for Azetidine Synthesis
| Precursor Type | Typical Reagents/Conditions | Key Feature | Reference(s) |
|---|---|---|---|
| γ-Haloamines | Strong base (e.g., NaH, LiHMDS) | Direct C-N bond formation via SN2 displacement. | clockss.orgrsc.org |
| Activated γ-Amino Alcohols | Mitsunobu reagents (DEAD, PPh3), TsCl/base | In situ conversion of hydroxyl to a good leaving group. | rsc.org |
| N-alkenylamides | tert-Butyl hypoiodite | Iodocyclization of homoallyl amines. | rsc.orgorganic-chemistry.org |
Alternative strategies to direct cyclization involve the structural rearrangement of pre-existing ring systems. Both ring contraction of five-membered heterocycles and ring expansion of three-membered rings have been successfully employed for azetidine synthesis. magtech.com.cn
A notable example of ring contraction is the reaction of α-bromo N-sulfonylpyrrolidinones with various nucleophiles in the presence of a base like potassium carbonate. organic-chemistry.orgnih.gov This method provides access to α-carbonylated N-sulfonylazetidines through a one-pot nucleophilic addition-ring contraction process. nih.gov
Conversely, ring expansion of three-membered aziridine (B145994) derivatives offers another route to the azetidine core. magtech.com.cnpageplace.de For example, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide to yield 1-arenesulfonylazetidines. organic-chemistry.org This transformation effectively inserts a methylene (B1212753) group into the aziridine ring. Similarly, ring expansion of azirines with rhodium carbenes can produce 1-azetines, which are precursors to azetidines. nih.gov
Interactive Table: Ring Rearrangement Strategies for Azetidine Synthesis
| Strategy | Starting Ring System | Typical Reaction | Product Type | Reference(s) |
|---|---|---|---|---|
| Ring Contraction | Pyrrolidinone | Nucleophilic addition to α-bromo derivative | α-Carbonyl-azetidine | organic-chemistry.orgnih.gov |
| Ring Expansion | Aziridine | Reaction with dimethylsulfoxonium methylide | N-Sulfonylazetidine | organic-chemistry.org |
Cycloaddition reactions provide a powerful and convergent approach to the azetidine scaffold by forming two bonds in a single conceptual step. pageplace.de The most prominent among these are [2+2] cycloadditions. rsc.orgnih.gov
The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and widely used method for the synthesis of β-lactams (azetidin-2-ones). mdpi.comrsc.org The reaction proceeds through a zwitterionic intermediate that cyclizes to form the four-membered ring. mdpi.comrsc.org These β-lactam products can then be reduced to the corresponding azetidines. pageplace.de
A more direct route to azetidines is the aza Paternò–Büchi reaction, which is the photochemical [2+2] cycloaddition of an imine and an alkene. nih.govresearchgate.net This method can rapidly assemble complex azetidine structures. nih.gov Recent advancements have enabled this reaction to be carried out using visible light and a photocatalyst, making the process milder and more versatile. rsc.orgchemrxiv.orgspringernature.com This approach has been successfully applied to the synthesis of highly functionalized azetidines from oximes or hydrazones and olefins. chemrxiv.org
Interactive Table: Key Cycloaddition Reactions for Azetidine Synthesis
| Reaction Name | Reactants | Primary Product | Key Features | Reference(s) |
|---|---|---|---|---|
| Staudinger Cycloaddition | Ketene + Imine | β-Lactam (Azetidin-2-one) | Forms β-lactam precursor to azetidines. | pageplace.demdpi.comrsc.org |
| Aza Paternò–Büchi | Alkene + Imine (excited state) | Azetidine | Direct synthesis of the azetidine ring. | rsc.orgnih.govresearchgate.net |
Reductive methods are crucial for both the final step in multi-stage syntheses and for specific cyclization strategies. The reduction of β-lactams (azetidin-2-ones), often synthesized via Staudinger cycloaddition, is one of the most common methods for preparing azetidines. magtech.com.cnresearchgate.net Various reducing agents can be employed for this transformation, including diisobutylaluminium hydride (DIBAL-H) and sodium borohydride. rsc.org The choice of reagent can be critical to avoid undesired ring-opening of the strained four-membered ring. rsc.org
Reductive cyclization represents another pathway, where a precursor containing both imine and haloalkyl functionalities is cyclized under reductive conditions to form the azetidine ring. clockss.org
Interactive Table: Common Reducing Agents for Azetidine Synthesis
| Reducing Agent | Substrate | Notes | Reference(s) |
|---|---|---|---|
| Diisobutylaluminium hydride (DIBAL-H) | β-Lactam (Azetidin-2-one) | Common and effective for chemoselective reduction. | rsc.org |
| Lithium aluminum hydride (LAH) | β-Lactam (Azetidin-2-one) | Powerful reducing agent. | rsc.org |
The development of catalytic and enantioselective methods for azetidine synthesis is of paramount importance for accessing chiral building blocks for medicinal chemistry. mdpi.com These methods utilize chiral catalysts to control the stereochemical outcome of the reaction, leading to the formation of a single enantiomer of the product with high selectivity. rsc.org
Transition metals play a pivotal role in modern catalytic organic synthesis, and the construction of azetidines is no exception. pageplace.denih.gov Various transition metal-based catalytic systems have been developed to facilitate the enantioselective synthesis of azetidines.
Palladium-catalyzed reactions are particularly prominent. For instance, an intramolecular γ-C(sp³)–H amination reaction catalyzed by a Pd(II) complex has been reported for the synthesis of functionalized azetidines. rsc.org This method involves the formation of a C-N bond through the activation of a typically unreactive C-H bond. rsc.org Another palladium-catalyzed approach involves the asymmetric allylation of azalactones, which proceeds through an allylic amination to form the chiral azetidine product. rsc.org
Copper catalysts have also been employed in the enantioselective synthesis of 2,3-disubstituted azetidines. A Cu/bisphosphine catalytic system has been shown to effectively catalyze the difunctionalization of azetines, installing both boryl and allyl groups across the double bond with high stereocontrol. nih.gov Furthermore, tantalum-catalyzed hydroaminoalkylation reactions have been utilized as a key step in the synthesis of certain azetidine derivatives. rsc.org
Interactive Table: Examples of Transition Metal-Catalyzed Azetidine Syntheses
| Metal Catalyst | Reaction Type | Key Transformation | Reference(s) |
|---|---|---|---|
| Palladium(II) | Intramolecular C-H Amination | Forms azetidine ring via γ-C(sp³)–H activation. | rsc.org |
| Palladium(0) | Asymmetric Allylic Amination | Cyclization of an allylic intermediate. | rsc.orgpageplace.de |
| Copper(I) | Boryl Allylation of Azetines | Enantioselective difunctionalization of C=C bond. | nih.gov |
Catalytic Methods for Enantioselective Azetidine Synthesis
Organocatalytic and Biocatalytic Approaches
The synthesis of chiral small molecules is a cornerstone of modern pharmaceutical development. Organocatalysis and biocatalysis have emerged as powerful strategies, offering environmentally benign and highly selective methods for the construction of complex molecular architectures. nih.govmdpi.com These approaches are increasingly being applied to the synthesis of novel heterocyclic compounds, including derivatives of azetidine.
Organocatalysis , the use of small organic molecules to accelerate chemical reactions, provides a versatile platform for asymmetric synthesis. cam.ac.uk Proline and its derivatives, for instance, have been extensively studied as organocatalysts in a variety of transformations, including Mannich-type additions and Michael additions. cam.ac.uk These catalysts operate through the formation of transient iminium or enamine intermediates, enabling high levels of stereocontrol. While direct organocatalytic routes to (2-Methylazetidin-2-yl)methanol (B2450256) are not extensively detailed in the reviewed literature, the principles of organocatalysis are applicable to the synthesis of chiral azetidine building blocks. For example, asymmetric Michael additions catalyzed by cinchona-alkaloid-derived primary amines have been shown to be efficient for the synthesis of other heterocyclic systems.
Biocatalysis , which utilizes enzymes to catalyze chemical reactions, offers unparalleled selectivity and efficiency, often under mild reaction conditions. nih.gov Lipases are a versatile class of enzymes that have demonstrated "promiscuous" catalytic activity in a wide range of organic transformations beyond their natural function of fat hydrolysis. mdpi.com They have been successfully employed in non-aqueous media for various synthetic applications. mdpi.com The application of biocatalysis to the synthesis of chiral amines, a key feature of many pharmaceuticals, has been demonstrated in the large-scale manufacture of compounds like sitagliptin. researchgate.net In this process, a transaminase enzyme was engineered through directed evolution to catalyze the asymmetric amination of a prositagliptin ketone, showcasing the power of biocatalysis in producing enantiopure pharmaceuticals. researchgate.net While a specific biocatalytic route to (2-Methylazetidin-2-yl)methanol is not explicitly described, the use of enzymes like lipases or engineered transaminases presents a promising avenue for its enantioselective synthesis.
The integration of biocatalysis with other synthetic techniques, such as the use of ionic liquids as reaction media, has also been explored to enhance reaction efficiency and catalyst recycling. mdpi.com
Functionalization and Derivatization of the (2-Methylazetidin-2-yl)methanol Moiety
The (2-Methylazetidin-2-yl)methanol scaffold presents multiple sites for chemical modification, allowing for the generation of a diverse range of derivatives with potentially unique properties. The primary sites for functionalization are the hydroxyl group, the azetidine nitrogen, and the azetidine ring itself.
Selective Transformations of the Hydroxyl Group
The hydroxyl group of (2-Methylazetidin-2-yl)methanol is a key functional handle for derivatization. Selective transformation of this group in the presence of the azetidine nitrogen requires careful consideration of reaction conditions to achieve chemoselectivity. rsc.orgnih.gov Common transformations of hydroxyl groups include oxidation, acylation, and conversion to other functional groups like azides or thiols. nih.gov
Oxidation of the primary alcohol to an aldehyde or carboxylic acid can be achieved using a variety of reagents. nih.gov Acylation to form esters is another common modification. For instance, acetic anhydride (B1165640) can be used for acetylation, though the choice of solvent is critical to avoid competing reactions. nih.gov The hydroxyl group can also be activated by converting it into a good leaving group, such as a tosylate, which can then be displaced by various nucleophiles to introduce a range of functionalities. nih.gov Furthermore, methods exist for the direct conversion of alcohols to azides, which are versatile intermediates for further transformations. nih.gov
A summary of potential selective transformations of the hydroxyl group is presented in the table below.
| Transformation | Reagent/Catalyst Examples | Product Functional Group |
| Oxidation | PCC, Swern oxidation, TEMPO | Aldehyde, Carboxylic Acid |
| Acylation | Acyl chlorides, Anhydrides | Ester |
| Tosylation | TsCl, pyridine | Tosylate (leaving group) |
| Azidation | Ph₃P, DDQ, n-Bu₄NN₃ | Azide |
| Silylation | Silyl chlorides (e.g., TBDMSCl) | Silyl ether (protecting group) |
Modifications at the Azetidine Nitrogen
The secondary amine of the azetidine ring is another prime site for functionalization. N-alkylation, N-acylation, and N-arylation are common modifications that can significantly alter the steric and electronic properties of the molecule. The nitrogen atom's nucleophilicity allows for reactions with a variety of electrophiles.
Aza-Michael additions, for example, represent a viable strategy for introducing substituents at the nitrogen atom. mdpi.com This reaction involves the conjugate addition of the azetidine nitrogen to an α,β-unsaturated carbonyl compound. The choice of solvent and catalyst can influence the efficiency of this transformation. mdpi.com Furthermore, the azetidine nitrogen can direct ortho-lithiation of an attached aryl group, enabling regioselective functionalization of the aromatic ring.
The table below outlines some common modifications at the azetidine nitrogen.
| Modification | Reagent/Catalyst Examples | Product Functional Group |
| N-Alkylation | Alkyl halides, Reductive amination | Tertiary amine |
| N-Acylation | Acyl chlorides, Anhydrides | Amide |
| N-Arylation | Buchwald-Hartwig coupling, SNAr reactions | N-Aryl azetidine |
| Aza-Michael Addition | α,β-Unsaturated carbonyls | β-Amino carbonyl derivative |
Stereocontrolled Functionalization of the Azetidine Ring
Achieving stereocontrolled functionalization of the azetidine ring is crucial for the synthesis of specific stereoisomers of advanced derivatives. uni-muenchen.de The inherent ring strain of the four-membered ring influences its reactivity and can be exploited for selective transformations. uni-muenchen.de
One approach involves the α-lithiation of N-protected azetidines followed by trapping with an electrophile. uni-muenchen.de This method allows for the introduction of substituents at the C2 position with potential for diastereocontrol. Strain-release approaches, such as the addition of nucleophiles to in situ generated azabicyclobutanes, can also lead to functionalized azetidines. uni-muenchen.de
The development of stereocontrolled procedures is a key area of research for accessing novel and structurally defined N-heterocyclic compounds. nih.gov Oxidative ring cleavage of cyclic precursors followed by reductive amination is another strategy that has been employed for the synthesis of functionalized azaheterocycles. nih.gov
Salt Formation Chemistry and Isolation of the Hydrochloride
The basic nature of the azetidine nitrogen allows for the formation of acid addition salts. The hydrochloride salt of (2-Methylazetidin-2-yl)methanol is a common form for isolation, purification, and handling of the compound. Salt formation can improve the compound's crystallinity, stability, and solubility in certain solvents.
The isolation of the hydrochloride salt is typically achieved by treating a solution of the free base in a suitable organic solvent, such as diethyl ether or ethyl acetate, with a solution of hydrogen chloride in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol). The hydrochloride salt then precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent to remove any residual impurities, and dried under vacuum. The stoichiometry of the acid-base reaction is crucial to ensure the formation of the desired salt.
Advanced Structural Characterization and Spectroscopic Analysis of 2 Methylazetidin 2 Yl Methanol Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the solution-state structure of organic molecules. For (2-Methylazetidin-2-yl)methanol (B2450256) hydrochloride, a combination of one-dimensional and multi-dimensional NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirms the molecular connectivity, and can establish stereochemical relationships.
High-Field and Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
High-field NMR analysis provides the necessary signal dispersion to resolve all proton and carbon environments within the molecule. The protonation of the azetidine (B1206935) nitrogen by HCl results in diastereotopic protons on the ring methylene (B1212753) groups, leading to more complex splitting patterns than the free base.
¹H and ¹³C NMR: The expected chemical shifts for the protons and carbons are assigned based on established values for similar azetidinium systems and substituted alcohols. The quaternary carbon (C2) bearing the methyl and hydroxymethyl groups is a key feature in the ¹³C NMR spectrum, typically appearing around 65-75 ppm. The methyl group protons would appear as a singlet, while the methylene protons of the ring and the hydroxymethyl group would exhibit more complex splitting due to geminal and vicinal coupling.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: Data are predicted based on analogous structures and may vary based on solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations |
|---|---|---|---|---|
| C(CH₃) | ~1.6 (s, 3H) | ~25 | Singlet | C2, C4 |
| C2 | - | ~72 | - | - |
| C3 | ~2.3 (m, 1H), ~2.5 (m, 1H) | ~35 | Multiplet | C2, C4 |
| C4 | ~3.8 (m, 1H), ~4.0 (m, 1H) | ~50 | Multiplet | C2, C3, CH₂OH |
| CH₂OH | ~3.7 (d, 1H), ~3.9 (d, 1H) | ~68 | Doublet | C2, C(CH₃) |
| NH₂⁺ | ~9.5 (br s, 2H) | - | Broad Singlet | C4, C2 |
Multi-Dimensional NMR:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Key correlations would be observed between the diastereotopic protons on C3 and C4, confirming their positions on the azetidine ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons directly to the carbons they are attached to, allowing for the definitive assignment of the ¹³C signals for the methyl, C3, C4, and hydroxymethyl groups. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This can be used to confirm the stereochemistry and preferred conformation of the azetidine ring, for example, by observing spatial correlations between the methyl group and protons on one face of the ring.
Chiral NMR Studies for Enantiomeric Purity Determination
Since the C2 carbon is a stereocenter, (2-Methylazetidin-2-yl)methanol hydrochloride is a chiral molecule. Determining its enantiomeric purity is critical. Chiral NMR spectroscopy provides a powerful method for this analysis without the need for chromatographic separation. researchgate.net This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). nih.govkoreascience.kr
For this compound, a suitable CDA would be a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which would react with the hydroxyl group to form diastereomeric esters. In the ¹H or ¹⁹F NMR spectrum of the resulting mixture, separate signals would be observed for each diastereomer, allowing for direct integration and quantification of the enantiomeric excess (ee). nih.govrsc.org The chemical shift difference between the diastereomeric signals is often largest for protons close to the newly formed chiral center. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the protonated molecular ion, [M+H]⁺, which serves to confirm the elemental composition. For the free base C₅H₁₁NO, the calculated exact mass is 101.0841 g/mol . uni.lu When analyzed, the hydrochloride salt would be detected as the protonated cation.
Data Table: HRMS Data for (2-Methylazetidin-2-yl)methanol Cation
| Formula | Species | Calculated Exact Mass (m/z) |
|---|
Fragmentation Pathway: Elucidation of the fragmentation pathway provides further structural confirmation. Under techniques like electrospray ionization (ESI-MS/MS), the primary fragmentation pathways for the [M+H]⁺ ion would likely involve:
Loss of water: Dehydration from the protonated molecule to yield an ion at m/z 84.0813.
Loss of formaldehyde (B43269) (CH₂O): Cleavage of the C2-CH₂OH bond followed by rearrangement.
Ring opening: Fission of the strained azetidine ring, a characteristic fragmentation for such systems, leading to various smaller charged fragments.
X-ray Crystallography for Definitive Solid-State Structural Elucidation and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, its expected solid-state features can be predicted based on known structures of similar hydrochloride salts and azetidinium compounds. researchgate.netnih.gov
The analysis would confirm the covalent connectivity and provide precise bond lengths, bond angles, and torsion angles. In the solid state, the azetidine nitrogen would be protonated, forming an azetidinium cation. The four-membered ring is expected to be puckered, not planar. The crystal lattice would be stabilized by a network of hydrogen bonds. Key interactions would include:
Strong hydrogen bonds between the azetidinium N-H donors and the chloride anion acceptor. nih.gov
Hydrogen bonds involving the hydroxyl group, which can act as both a donor (O-H) and an acceptor (O), potentially linking cations together or interacting with the chloride ion. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. The spectra are expected to be dominated by features arising from the hydroxyl, amine, and alkyl groups.
The presence of extensive hydrogen bonding in the solid state, as is typical for a hydrochloride salt of an amino alcohol, will have a significant impact on the vibrational frequencies, particularly for the N-H and O-H stretching modes. rsc.orgrsc.org
Data Table: Predicted Key IR and Raman Vibrational Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
|---|---|---|---|
| 3400-3200 | O-H | Stretching | Broad (H-bonded) |
| 3200-2800 | N-H⁺ | Stretching | Broad, strong (H-bonded) |
| 2980-2850 | C-H | Stretching | Sharp, medium |
| 1600-1500 | N-H⁺ | Bending | Medium |
| 1470-1430 | C-H | Bending | Medium |
| ~1260 | C-N | Stretching | Medium |
The broadness of the O-H and N-H⁺ stretching bands is a hallmark of strong intermolecular hydrogen bonding within the crystal lattice. mdpi.com The C-O stretch of the primary alcohol and the C-N stretch of the azetidine ring provide further confirmation of the core structure. nih.gov
Computational and Theoretical Studies of 2 Methylazetidin 2 Yl Methanol Hydrochloride and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are instrumental in elucidating the electronic structure and predicting the reactivity of azetidine (B1206935) derivatives. ekb.eg These calculations offer insights into molecular orbital energies, charge distributions, and other electronic characteristics that dictate a molecule's behavior.
A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability, with a smaller gap often correlating with higher reactivity. For (2-Methylazetidin-2-yl)methanol (B2450256) hydrochloride, the protonation of the nitrogen atom is anticipated to lower both the HOMO and LUMO energy levels, thereby influencing its reactivity.
Furthermore, DFT can be used to map the electrostatic potential surface, which identifies electron-rich and electron-deficient areas within the molecule. This information is vital for predicting intermolecular interactions. The nitrogen atom in the azetidine ring is an electron-rich center, making it susceptible to electrophilic attack. Conversely, in its protonated form, this site becomes attractive to nucleophiles. Experimental and theoretical studies have been combined to understand the regioselectivity of ring-opening reactions in azetidinium ions, which are relevant to the hydrochloride salt. nih.gov
Key Research Findings:
DFT calculations are frequently used to analyze the electronic properties of azetidine-containing compounds, revealing how different substituents impact the ring's electronic structure. researchgate.net
Theoretical predictions of reactivity, such as pKa values and sites of electrophilic or nucleophilic attack, are valuable in planning synthetic routes and optimizing reaction conditions. ekb.eg
For related nitrogen-containing heterocycles, theoretical calculations of properties like proton affinity and bond dissociation energies have shown good correlation with experimental data. chemrxiv.org
| Property | Predicted Value/Insight | Significance |
|---|---|---|
| HOMO-LUMO Gap | Influenced by protonation and substitution | Indicates chemical reactivity and stability |
| Electrostatic Potential | Highlights the electron-rich nitrogen center | Predicts sites of interaction with other molecules |
| Proton Affinity | Calculable for the nitrogen atom | Relates to the basicity and behavior in solution |
Conformational Analysis and Molecular Dynamics Simulations of the Azetidine Ring System
The four-membered azetidine ring is not planar and typically adopts a puckered conformation. Conformational analysis seeks to identify the most stable three-dimensional arrangement of the atoms. The presence of substituents on the ring of (2-Methylazetidin-2-yl)methanol hydrochloride introduces additional complexity to its conformational landscape.
Molecular dynamics (MD) simulations offer a dynamic view of the azetidine ring's conformational behavior over time. By modeling atomic motions, these simulations allow for the exploration of various puckering states and the transitions between them. The puckering of the azetidine ring is a significant factor in determining its biological activity and chemical reactivity. ekb.eg
Important parameters derived from these studies include the puckering angle and the energy barrier for ring inversion. For a 2-substituted azetidine, two main puckered conformations are possible, with the substituent occupying either an axial or an equatorial-like position. The relative stability of these conformers is governed by both steric and electronic factors.
Key Research Findings:
Computational studies of various azetidine derivatives have characterized the puckered nature of the ring and the energy barriers associated with ring inversion. ekb.eg
MD simulations have been employed to investigate the conformational preferences of N-substituted azetidines, demonstrating how the substituent can influence the ring's geometry.
The solvent environment can also play a crucial role in the conformational equilibrium, a factor that can be explored using MD simulations with explicit solvent models. nih.gov
| Conformational Parameter | Description | Importance |
|---|---|---|
| Puckering Angle | The degree of deviation from planarity | Influences steric interactions and molecular recognition |
| Ring Inversion Barrier | The energy required to flip between puckered conformations | Determines the conformational flexibility of the ring |
| Substituent Orientation | Axial vs. equatorial-like positioning of the methyl and methanol (B129727) groups | Affects the molecule's overall shape and reactivity |
Theoretical Investigations of Ring Strain and Stability within Azetidine Frameworks
A defining characteristic of the azetidine ring is its significant ring strain, which arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This inherent strain is a primary driver of the chemical reactivity of azetidines, particularly in ring-opening reactions. researchgate.netresearchwithrutgers.com
Theoretical methods can be used to quantify the strain energy of the azetidine ring, often by comparing its heat of formation with that of an analogous acyclic reference compound. Computational models have estimated the strain energy of the parent azetidine to be around 25.2 kcal/mol. researchgate.net This is comparable to other small rings like cyclobutane (B1203170) and aziridine (B145994). researchgate.net
The introduction of substituents can modulate this ring strain. For instance, gem-disubstitution at a carbon atom adjacent to the nitrogen, as seen in (2-Methylazetidin-2-yl)methanol, can influence the endocyclic bond angle and potentially alter the ring's stability, a phenomenon related to the Thorpe-Ingold effect.
Key Research Findings:
Ab initio and DFT calculations have been utilized to accurately determine the strain energies of various small-ring heterocycles, including azetidine. researchgate.net
Studies have explored how different substitution patterns on the azetidine ring impact its thermodynamic stability. mit.edu
The calculated ring strain has been shown to correlate well with the observed reactivity of azetidines in both thermally and chemically induced ring-opening reactions.
| Factor | Influence on Ring Strain | Consequence for Stability |
|---|---|---|
| Angle Strain | Deviation of bond angles from ideal values | Major contributor to the overall ring strain |
| Torsional Strain | Eclipsing interactions between adjacent C-H bonds | Contributes to the instability of the ring |
| Substituent Effects | Steric and electronic influence of the methyl and methanol groups | Can modulate the inherent ring strain and stability |
Computational Modeling of Reaction Mechanisms for Azetidine Synthesis and Transformation
Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions involving azetidines, from their synthesis to their subsequent transformations. rsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers that govern the reaction rate.
In the context of the synthesis of (2-Methylazetidin-2-yl)methanol, computational models could be employed to investigate the mechanism of the cyclization step, which typically proceeds via an intramolecular nucleophilic substitution. Such models can help in understanding the factors that favor the formation of the four-membered ring over other potential side reactions.
Regarding transformations, the ring-opening of azetidines is a synthetically useful reaction. rsc.org Theoretical studies can model the pathways for these reactions under various conditions, such as acid- or base-catalysis, or with different nucleophiles. For this compound, computational modeling could predict the regioselectivity of ring-opening, determining whether a nucleophile would preferentially attack at the C2 or C4 position. rsc.orgnih.gov
Key Research Findings:
DFT calculations have been successfully applied to model the transition states and reaction pathways for the synthesis of azetidines from γ-amino alcohols. chemrxiv.org
Computational studies have provided detailed mechanistic insights into the ring-opening reactions of azetidinium ions, which are directly relevant to the hydrochloride salt form. rsc.org
Theoretical models can predict the kinetic and thermodynamic favorability of different reaction pathways, thereby guiding the development of novel synthetic methodologies. nih.gov
| Reaction Type | Computational Insight | Application |
|---|---|---|
| Azetidine Synthesis | Modeling of the intramolecular cyclization step | Optimization of reaction conditions for higher yields |
| Ring-Opening | Identification of transition states and prediction of regioselectivity | Understanding and controlling the reactivity of the azetidine ring |
| Substituent Modification | Elucidation of reaction mechanisms for modifying the methanol group | Design of new synthetic routes to functionalized azetidines |
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as a Chiral Building Block in Asymmetric Synthesis of Complex Molecules
The molecular architecture of (2-Methylazetidin-2-yl)methanol (B2450256) makes it a potentially valuable chiral building block for the asymmetric synthesis of more complex molecules, particularly in the field of medicinal chemistry. chemrxiv.orglifechemicals.com Chiral building blocks are enantiomerically pure compounds used as starting materials to introduce a specific stereocenter into a target molecule, a critical step in the synthesis of many pharmaceuticals. wiley.com
The key attributes of (2-Methylazetidin-2-yl)methanol in this context are:
Defined Stereocenter: The C2 position is a chiral, quaternary carbon. Using an enantiomerically pure form of this compound allows for the direct incorporation of this stereocenter into a larger molecule, avoiding the need for complex stereoselective reactions later in the synthetic sequence.
Orthogonal Functional Groups: The compound possesses a primary alcohol and a secondary amine. These two functional groups have different reactivities, allowing for selective modification. The alcohol can be oxidized, esterified, or converted into a leaving group, while the amine can be acylated, alkylated, or used in reductive amination, providing numerous pathways for elaboration.
Strained Ring System: The azetidine (B1206935) ring is a desirable motif in modern drug discovery. rsc.org Its inclusion can impart favorable physicochemical properties to a molecule, such as increased solubility and metabolic stability, while providing a rigid, three-dimensional structure that can be beneficial for binding to biological targets. lifechemicals.comnih.gov
Chiral amino alcohols, in general, are considered privileged scaffolds in synthetic chemistry and are foundational to the synthesis of many bioactive compounds. acs.orgnih.gov The synthesis of the antiviral drug Ofloxacin, for instance, has been achieved starting from the chiral amino alcohol alaninol, demonstrating the power of such building blocks. nih.gov
| Structural Feature | Relevance in Asymmetric Synthesis | Potential Transformations |
|---|---|---|
| Chiral Quaternary Center | Serves as a foundational stereocenter for the target molecule. | Incorporation into larger scaffolds without loss of stereochemical integrity. |
| Primary Alcohol (-CH₂OH) | Provides a reactive handle for chain extension or functionalization. | Oxidation (to aldehyde/acid), Esterification, Etherification, Nucleophilic Substitution (after activation). |
| Secondary Amine (-NH-) | Offers a site for introducing diverse substituents or for cyclization reactions. | N-Alkylation, N-Acylation, Reductive Amination, Sulfonylation. |
| Azetidine Ring | Acts as a rigid scaffold and a bioisostere for other cyclic systems. nih.gov | Ring-opening reactions or incorporation as a stable core into the final product. rsc.org |
Role in the Synthesis of Natural Product Scaffolds and Architectures
Natural products provide the inspiration for many therapeutic agents and often feature complex, stereochemically dense structures. mdpi.com While azetidine-containing natural products are less common than those with five- or six-membered rings, they do exist and their unique biology makes them attractive synthetic targets. researchgate.net
(2-Methylazetidin-2-yl)methanol can serve as a precursor for constructing key structural motifs found in natural products. Its defined stereochemistry and dual functionality allow it to be used in convergent synthetic strategies, where different fragments of a complex molecule are synthesized separately and then joined together. researchgate.net The 1,2-amino alcohol functionality is a structural element present in a wide array of natural products and bioactive molecules. acs.org
Even when the azetidine ring itself is not part of the final natural product, it can be used as a temporary scaffold or a precursor that is transformed during the synthesis. For example, the ring strain of the azetidine can be harnessed to facilitate ring-opening or ring-expansion reactions, leading to the formation of larger, more complex heterocyclic systems.
Development as a Ligand or Component in Catalytic Systems
The 1,2-amino alcohol motif is a cornerstone of ligand design for asymmetric catalysis. polyu.edu.hk Such compounds can act as bidentate ligands, coordinating to a metal center through both the nitrogen and oxygen atoms. This chelation creates a rigid, chiral environment around the metal, which can then induce high levels of enantioselectivity in a variety of chemical transformations. mdpi.com
(2-Methylazetidin-2-yl)methanol is an ideal candidate for development as a chiral ligand for several reasons:
Chiral Backbone: The rigid azetidine ring provides a well-defined and conformationally restricted backbone, which is often key to achieving high enantioselectivity. birmingham.ac.uk
Bidentate Coordination: The nitrogen and oxygen atoms are perfectly positioned for bidentate chelation to a metal center.
Tunability: The secondary amine can be readily functionalized with bulky substituents, allowing for the steric and electronic properties of the ligand to be fine-tuned to optimize catalytic activity and selectivity for a specific reaction.
Analogous chiral amino alcohols have been successfully employed as ligands in numerous metal-catalyzed processes, including the asymmetric addition of organozinc reagents to aldehydes and the catalytic asymmetric transfer hydrogenation of ketones. acs.orgpolyu.edu.hk Furthermore, derivatives of amino alcohols can function as organocatalysts, where the amine and alcohol groups work in concert to activate substrates through hydrogen bonding and the formation of transient covalent intermediates like enamines. rsc.org
Exploration in Polymer Chemistry and Material Science as a Monomer Precursor
The bifunctional nature of (2-Methylazetidin-2-yl)methanol makes it a candidate for use as a monomer in the synthesis of advanced polymers. The presence of both an amine and an alcohol group allows for its participation in step-growth polymerization reactions to form polymers such as poly(ester-amide)s or polyurethanes.
Two primary strategies for its use in polymer science can be envisioned:
Step-Growth Polymerization: As an "A-B" type monomer, it can react with complementary "A-A" or "B-B" type monomers. For instance, polymerization with a diacyl chloride could lead to a poly(ester-amide), where the alcohol forms an ester linkage and the amine forms an amide linkage. The rigid azetidine unit in the polymer backbone could impart unique thermal and mechanical properties to the resulting material.
Ring-Opening Polymerization (ROP): The inherent ring strain of the azetidine ring (approx. 25.4 kcal/mol) makes it susceptible to ring-opening reactions. rsc.org Under suitable catalytic conditions, ROP could yield a polyamide with a repeating unit that contains a methyl and hydroxymethyl side chain. This approach could lead to functional polymers with controlled stereochemistry along the backbone.
| Polymerization Strategy | Co-monomer/Initiator Example | Resulting Polymer Type | Potential Properties |
|---|---|---|---|
| Step-Growth Polycondensation | Adipoyl chloride (a diacyl chloride) | Poly(ester-amide) | Increased rigidity and thermal stability due to the cyclic unit in the backbone. |
| Step-Growth Polyaddition | Toluene diisocyanate (a diisocyanate) | Polyurethane | Chiral polymer with potential applications in separation science. |
| Ring-Opening Polymerization (ROP) | Lewis or Brønsted acid catalyst | Functional Polyamide | Polymer with pendant hydroxyl groups for further functionalization. |
Design of Azetidine-Based Scaffolds for Chemical Biology Probes and Tools
In modern drug discovery and chemical biology, molecular scaffolds provide the core structure upon which functional groups are appended to create probes and therapeutic candidates. Azetidine-based scaffolds have become increasingly popular due to their ability to provide novel three-dimensional exit vectors and improve physicochemical properties compared to more traditional ring systems. nih.govnih.gov
Development and Optimization of Advanced Analytical Methodologies for Research Purposes
Chromatographic Method Development for Purity Analysis and Enantiomeric Excess Determination
Chromatographic techniques are the cornerstone for the analysis of (2-Methylazetidin-2-yl)methanol (B2450256) hydrochloride, providing the necessary resolution to separate the main compound from process-related impurities, degradation products, and its corresponding enantiomer.
A robust reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for determining the purity and assay of (2-Methylazetidin-2-yl)methanol hydrochloride. As the compound lacks a significant chromophore for high-sensitivity UV detection, derivatization or the use of alternative detection methods like charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) is often considered. However, for purity analysis where low-level impurities are not the primary focus, detection at low UV wavelengths (e.g., 200-215 nm) can be sufficient.
Method development typically begins with column and mobile phase screening. A C18 stationary phase is a common starting point due to its versatility. Optimization involves a systematic evaluation of mobile phase composition (e.g., acetonitrile vs. methanol), pH, and buffer type to achieve optimal separation of the main peak from any potential impurities.
Table 1: Illustrative HPLC Method Optimization Parameters
| Parameter | Condition A | Condition B | Condition C | Observation |
|---|---|---|---|---|
| Column | C18 (150 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 5 µm) | C18 provides adequate retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Phosphate Buffer, pH 3.0 | 10 mM Phosphate Buffer, pH 7.0 | pH 3.0 provides better peak shape for the amine. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol (B129727) | Acetonitrile offers better resolution. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Standard flow rate is suitable. |
| Detection | 205 nm | 205 nm | 205 nm | Low wavelength required due to lack of chromophore. |
| Resolution (API vs. Impurity X) | 1.8 | 2.5 | 2.1 | Condition B provides the best separation. |
Based on optimization studies, a typical final method would utilize a C18 column with a gradient elution system employing a phosphate buffer at an acidic pH and acetonitrile as the organic modifier.
Due to its polarity and low volatility, this compound is not directly amenable to GC-MS analysis. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. The presence of both a secondary amine and a primary alcohol group allows for derivatization via silylation or acylation.
Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach. This process replaces the active hydrogens on the amine and alcohol groups with trimethylsilyl (TMS) groups, thereby increasing volatility and reducing polarity.
The GC-MS method would then be optimized for the separation of the derivatized compound. An illustrative method would use a non-polar capillary column (e.g., DB-5ms) with a temperature gradient program to ensure the efficient elution and separation of the derivatized analyte and any volatile impurities. Mass spectrometry provides definitive identification based on the fragmentation pattern of the derivatized molecule.
Table 2: Representative GC-MS Method Parameters for Derivatized Analyte
| Parameter | Value |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS |
| Reaction Conditions | 70°C for 30 minutes |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Determining the enantiomeric excess (e.e.) is critical for chiral compounds. Chiral HPLC is the most effective technique for this purpose. The separation is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® columns), are highly successful for separating a wide range of chiral compounds, including those with amine and alcohol functionalities. nih.gov
Method development involves screening different CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic mode). For a polar compound like this compound, polar organic or reversed-phase modes are often preferred. The mobile phase composition, including the type of alcohol (e.g., methanol, ethanol, isopropanol) and the presence of additives (e.g., diethylamine for basic compounds), is optimized to achieve baseline separation of the two enantiomers.
Table 3: Example Conditions for Chiral HPLC Enantiomer Separation
| Parameter | Optimized Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD-H) |
| Mode | Polar Organic |
| Mobile Phase | Ethanol / Acetonitrile / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Resolution (Rs) | > 2.0 |
Spectrophotometric Techniques for Research-Scale Quantification
While chromatography is preferred for its specificity, UV-Vis spectrophotometry can be employed for simple, research-scale quantification, provided a suitable method is developed. The target compound itself has poor UV absorbance. Therefore, direct spectrophotometry is not feasible. A derivatization reaction that introduces a chromophore is required.
Several reagents react with primary or secondary amines to produce a colored product. For instance, reagents like 2,4-dinitrofluorobenzene (DNFB) or 4-chloro-7-nitrobenzofurazan (NBD-Cl) react with the secondary amine of the azetidine (B1206935) ring to form a highly conjugated system that absorbs strongly in the visible region. The reaction conditions (pH, temperature, reaction time) must be optimized to ensure complete and reproducible derivatization. A calibration curve is then constructed by measuring the absorbance of derivatized standards at the wavelength of maximum absorbance (λmax).
Implementation of Green Analytical Chemistry Principles in Method Development
Modern analytical method development emphasizes the principles of Green Analytical Chemistry (GAC) to minimize environmental impact. ekb.egnih.gov For the HPLC analysis of this compound, several green strategies can be implemented.
Solvent Selection : Replacing toxic solvents like acetonitrile with greener alternatives such as ethanol or isopropanol is a primary goal. researchgate.net
Method Miniaturization : Using shorter columns, smaller particle sizes (UHPLC), and lower flow rates significantly reduces solvent consumption and waste generation. doaj.org
Temperature Optimization : Operating at higher temperatures can reduce mobile phase viscosity, allowing for lower solvent consumption or faster analysis times. nih.gov
Waste Reduction : Automating systems to switch to a low-flow or no-flow state when idle further conserves solvent.
The greenness of a developed method can be assessed using metrics like the Analytical Greenness (AGREE) score or the Analytical Method Greenness Score (AMGS). researchgate.net
Development of Stability-Indicating Methods for Chemical Degradation Studies
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the active ingredient without interference from its degradation products, process impurities, or other potential components. ijtsrd.comrroij.com The development of such a method for this compound requires a forced degradation study. biomedres.usacdlabs.com
In this study, the compound is subjected to a range of stress conditions more severe than those encountered in accelerated stability testing. This helps identify likely degradation pathways and products.
Typical Stress Conditions:
Acid Hydrolysis: 0.1 M HCl at 60°C
Base Hydrolysis: 0.1 M NaOH at 60°C
Oxidation: 3% H₂O₂ at room temperature
Thermal Degradation: 105°C for 24 hours (solid state)
Photostability: Exposure to light according to ICH Q1B guidelines
The stressed samples are then analyzed by an optimized HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the degradation products. nih.govresearchgate.net The HPLC method must demonstrate specificity by achieving baseline resolution between the parent compound and all significant degradants. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the main analyte peak is free from any co-eluting degradants.
Table 4: Representative Data from a Forced Degradation Study
| Stress Condition | % Degradation of Parent Compound | Retention Time of Major Degradant(s) (min) |
|---|---|---|
| Acid Hydrolysis (0.1 M HCl, 60°C, 8h) | 12.5% | 3.2 min |
| Base Hydrolysis (0.1 M NaOH, 60°C, 4h) | 8.2% | 4.5 min |
| Oxidation (3% H₂O₂, RT, 24h) | 18.9% | 5.1 min, 6.8 min |
| Thermal (105°C, 24h) | < 2.0% | Not Applicable |
| Photolytic (ICH Q1B) | < 1.0% | Not Applicable |
The successful development of these advanced analytical methodologies ensures that the purity, enantiomeric integrity, and stability of this compound can be reliably monitored, supporting its use in further research and development.
Future Research Directions and Perspectives in 2 Methylazetidin 2 Yl Methanol Hydrochloride Chemistry
Expanding Synthetic Utility through Novel Reaction Development
The synthetic potential of (2-Methylazetidin-2-yl)methanol (B2450256) hydrochloride is largely untapped. Future research will likely focus on leveraging the inherent reactivity of the strained azetidine (B1206935) ring and the versatility of its functional groups to develop novel reaction pathways.
Recent breakthroughs in C-H functionalization offer a promising avenue for the direct modification of the azetidine core. Methodologies such as palladium-catalyzed intramolecular C(sp³)–H amination could be adapted to create bicyclic structures from derivatives of (2-Methylazetidin-2-yl)methanol. This would provide rapid access to complex molecular scaffolds with potential applications in medicinal chemistry.
Furthermore, the development of modular approaches, such as electrophilic azetidinylation using reagents like azetidinyl trichloroacetimidates, could enable the direct incorporation of the (2-methylazetidin-2-yl)methanol motif onto a wide range of nucleophiles. This "any-stage" functionalization would be invaluable for the late-stage modification of complex molecules and in the generation of diverse compound libraries for screening purposes.
Strain-release-driven reactions are another area ripe for exploration. The considerable ring strain of the azetidine ring (approximately 25.4 kcal/mol) can be harnessed to drive reactions that would otherwise be thermodynamically unfavorable. Investigating the ring-opening of (2-Methylazetidin-2-yl)methanol hydrochloride with various nucleophiles could lead to the synthesis of novel, highly functionalized acyclic amines that are difficult to access through traditional synthetic routes.
The development of novel cycloaddition reactions also presents an exciting frontier. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a powerful tool for azetidine synthesis. Future work could explore the derivatization of this compound to participate in such reactions, leading to the creation of polycyclic systems with unique stereochemistry.
A summary of potential novel reaction developments for this compound is presented in the table below.
| Reaction Type | Potential Application for this compound | Desired Outcome |
| C-H Functionalization | Direct modification of the azetidine ring | Access to complex bicyclic and spirocyclic structures |
| Modular Approaches | Use as a building block for "any-stage" functionalization | Rapid diversification of molecular scaffolds |
| Strain-Release Reactions | Ring-opening with various nucleophiles | Synthesis of highly functionalized acyclic amines |
| Cycloaddition Reactions | Participation in [2+2] photocycloadditions | Creation of novel polycyclic systems |
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
The conformational dynamics of the azetidine ring in this compound, including ring-puckering and nitrogen inversion, are crucial to its reactivity and interactions with other molecules. Advanced spectroscopic techniques will be instrumental in elucidating these dynamic processes.
Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for studying conformational changes that occur on the NMR timescale. ox.ac.uk By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange changes. This allows for the determination of the energy barriers associated with processes like ring-puckering and the rotation of the hydroxymethyl group. For this compound, VT-¹H and ¹³C NMR studies could provide detailed insights into its conformational landscape in solution.
Dynamic NMR (DNMR) spectroscopy, coupled with computational modeling, can provide a quantitative understanding of these dynamic processes. fu-berlin.de Lineshape analysis of the NMR signals at various temperatures can be used to extract kinetic and thermodynamic parameters for the conformational interconversions. This information is vital for understanding how the molecule's shape influences its chemical properties.
The use of advanced 2D NMR techniques, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further structural and conformational information. These experiments can help to establish through-bond and through-space correlations between protons, which can be used to define the relative stereochemistry and preferred conformations of the molecule in solution.
Furthermore, heteronuclear NMR techniques, particularly those involving ¹⁵N, could offer unique insights into the electronic environment of the nitrogen atom within the azetidine ring. nih.gov While the low natural abundance and lower gyromagnetic ratio of ¹⁵N present sensitivity challenges, techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to probe ¹³C-¹⁵N couplings, providing valuable information about the connectivity and electronic structure of the molecule. nih.gov
Integration of Computational Design in Synthetic Planning
Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of novel molecules. The application of computational methods to the chemistry of this compound holds significant promise.
Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions involving this compound. nih.gov This can help in predicting the feasibility of a proposed synthetic route and in understanding the factors that control regioselectivity and stereoselectivity. For instance, DFT studies could be used to predict the most likely site of C-H activation on the azetidine ring or to model the energy profiles of different ring-opening pathways.
In silico screening of virtual libraries of derivatives of this compound can accelerate the discovery of molecules with desired properties. By computationally evaluating properties such as binding affinity to a biological target or specific material properties, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. Recent studies have demonstrated the successful use of computational models to predict which substrates will successfully form azetidines in photocatalytic reactions, expanding the accessible chemical space. mit.edu
The synergy between computational modeling and experimental work is particularly powerful. mit.edu Computational predictions can guide experimental design, while experimental results can be used to validate and refine the computational models. This iterative process can lead to a deeper understanding of the underlying chemical principles and facilitate the development of more efficient and innovative synthetic strategies for functionalized azetidines.
| Computational Method | Application in this compound Chemistry |
| Density Functional Theory (DFT) | Modeling transition states, predicting reaction feasibility, and understanding selectivity. nih.gov |
| In Silico Screening | Virtual evaluation of derivative libraries to identify candidates with desired properties. |
| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and interactions with solvent or other molecules. |
Exploration of New Non-Traditional Applications in Chemical Sciences
While azetidine derivatives are well-established in medicinal chemistry, future research on this compound should also explore its potential in non-traditional areas of chemical science.
The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for the design of novel organocatalysts. The nitrogen atom can act as a Lewis base or be part of a chiral ligand, while the functional groups can be modified to tune the catalyst's steric and electronic properties. Chiral azetidine-derived ligands have already shown promise in asymmetric catalysis, and this compound could serve as a precursor to a new class of catalysts for various organic transformations. researchgate.net The formation of azetidinium salts can also be exploited in organocatalytic rearrangements. researchgate.netresearchwithnj.comacs.org
In materials science, the strained azetidine ring can be utilized in the development of novel polymers. Cationic ring-opening polymerization of azetidines can lead to the formation of poly(propylenimine)s, which have potential applications as CO₂ adsorbents. acs.orgrsc.org The hydroxymethyl group of this compound offers a handle for further functionalization of the resulting polymer, allowing for the tailoring of its properties for specific applications. Azetidine-containing compounds have also been investigated as curing agents for aqueous-based polyurethane systems. core.ac.uk
The unique properties of azetidines are also being explored in the field of energetic materials. The inherent ring strain can contribute to the energy content of a molecule, and the nitrogen-rich nature of the heterocycle can lead to favorable oxygen balances. chemrxiv.org While this is a highly specialized area, the fundamental structure of this compound could serve as a starting point for the design of new energetic materials with tailored properties. chemrxiv.org
The exploration of these non-traditional applications will not only broaden the utility of this compound but also contribute to a more fundamental understanding of the structure-property relationships of strained heterocyclic systems.
Q & A
Basic Research Questions
Q. What are the recommended synthesis and purification protocols for (2-Methylazetidin-2-yl)methanol hydrochloride?
- Methodology : Synthesis typically involves a multi-step process starting with azetidine derivatives. Key steps include:
- Amination : Introducing the methyl group at the azetidine ring under controlled pH and temperature to preserve stereochemistry .
- Hydrochloride salt formation : Reacting the free base with hydrochloric acid to enhance stability and solubility .
- Purification : Use thin-layer chromatography (TLC) to monitor reaction progress and recrystallization in ethanol for high-purity yields .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the methylazetidine ring and methanol group positions .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl and amine stretches) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability by measuring decomposition temperatures .
- Purity Criteria : High-performance liquid chromatography (HPLC) with >95% purity is standard for pharmacological studies .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in polar solvents (e.g., water, methanol) due to its hydrochloride salt form. Solubility decreases in non-polar solvents .
- Stability : Store at 2–8°C in airtight containers. Avoid prolonged exposure to light or humidity to prevent degradation .
Advanced Research Questions
Q. How can researchers investigate the pharmacological targets of this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock to predict interactions with receptors (e.g., GPCRs or ion channels) .
- Binding Assays : Radiolabeled ligand competition studies quantify affinity for specific targets .
- In Vivo Models : Evaluate pharmacokinetics (e.g., half-life, bioavailability) in rodent models .
- Data Interpretation : Cross-validate docking predictions with experimental binding constants (Kd) to resolve discrepancies .
Q. What strategies are effective for resolving chiral center inconsistencies in synthetic batches?
- Chiral Analysis :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental spectra to computational models .
- Synthesis Optimization : Use enantioselective catalysts (e.g., BINAP-metal complexes) to control stereochemistry during amination .
Q. How can degradation products of this compound be identified and mitigated during long-term studies?
- Degradation Pathways : Hydrolysis of the azetidine ring or oxidation of the methanol group under acidic/oxidative conditions .
- Analytical Mitigation :
- LC-MS/MS : Detect and quantify degradation impurities at trace levels (≤0.1%) .
- Stability-Indicating Methods : Use accelerated stability studies (40°C/75% RH) to predict shelf-life .
Q. How should researchers address contradictions in reported biological activity data?
- Root Causes : Variability in assay conditions (e.g., cell line selection, solvent concentration) .
- Resolution Framework :
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assay) .
- Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
